Carboxymethyl-phe-leu-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

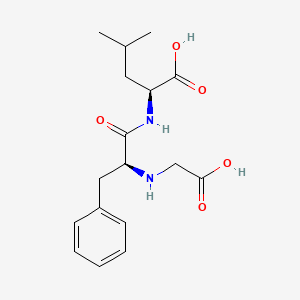

2D Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)8-14(17(23)24)19-16(22)13(18-10-15(20)21)9-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t13-,14-/m0/s1 |

InChI Key |

JETREHBNPJNSMA-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(=O)O |

sequence |

FL |

Synonyms |

(N-C)Phe-Leu N-carboxymethyl-Phe-Leu N-carboxymethyl-phenylalanylleucine N-carboxymethyl-phenylalanylleucine, (D,L)-isomer N-carboxymethyl-phenylalanylleucine, (L,D)-isomer N-carboxymethyl-phenylalanylleucine, (L,L)-isome |

Origin of Product |

United States |

Historical Perspectives and Genesis of Carboxymethylated Peptide Chemistry

The introduction of modifications to natural peptide structures, such as carboxymethylation, represents a strategic approach to enhance their therapeutic potential and to probe biological systems. Carboxymethylation, the addition of a carboxymethyl group (-CH₂COOH), has been a known chemical modification for some time, often used to block reactive sites on amino acid residues like cysteine to prevent disulfide bond formation. sb-peptide.com This technique, known as S-Carboxymethylation, is crucial in protein chemistry for analytical purposes like peptide mass fingerprinting and protein sequencing. sb-peptide.com

The concept has been extended beyond cysteine to other parts of peptide structures, including the N-terminus or side chains, to create novel analogues with altered properties. iris-biotech.de The synthesis of such modified peptides often involves standard peptide synthesis protocols, utilizing building blocks like Fmoc- or Boc-protected carboxymethyl amino acids. iris-biotech.de This allows for the systematic incorporation of these modified residues into peptide chains, facilitating the exploration of their structure-activity relationships. iris-biotech.de The development of carboxymethylated peptides is part of a broader history of creating peptide derivatives to achieve improved stability, bioavailability, and biological activity. researchgate.netdiva-portal.org

Fundamental Significance of Carboxymethyl Phe Leu Oh As a Dipeptide Analogue

Carboxymethyl-phe-leu-OH is a synthetic dipeptide analogue with the chemical formula C₁₇H₂₄N₂O₅. chemical-suppliers.euechemi.comchemical-suppliers.eu It is structurally derived from the dipeptide Phenylalanyl-Leucine (Phe-Leu), where a carboxymethyl group is attached to the N-terminus of the phenylalanine residue. chemical-suppliers.euontosight.ai This modification imparts specific chemical characteristics to the molecule, distinguishing it from its natural counterpart.

The significance of this compound lies in its ability to act as a potent enzyme inhibitor. glpbio.comhongtide.com Specifically, it has been identified as a highly potent inhibitor of enkephalinase and also demonstrates inhibitory effects against angiotensin-converting enzyme (ACE). glpbio.comhongtide.com Enkephalinases are enzymes that degrade enkephalins, which are endogenous opioid peptides, while ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure. The ability of this dipeptide analogue to inhibit these enzymes highlights its potential as a lead compound in drug discovery.

The synthesis of this compound typically involves the condensation of protected amino acids followed by deprotection and purification steps. ontosight.ai Its structure and function make it a valuable tool in chemical biology for studying enzyme mechanisms and designing targeted therapeutic agents. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81109-85-5 chemical-suppliers.euechemi.comchemical-suppliers.euglpbio.comhongtide.comhongtide.com |

| Molecular Formula | C₁₇H₂₄N₂O₅ chemical-suppliers.euechemi.comchemical-suppliers.euhongtide.comhongtide.com |

| Molecular Weight | 336.38 g/mol echemi.comhongtide.comhongtide.com |

| IUPAC Name | (2S)-2-[[(2R)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid ontosight.ai |

| Source | Synthetic hongtide.comhongtide.com |

| Storage Conditions | -20°C, protected from light in a cool, dry place hongtide.comhongtide.com |

This table is interactive. Click on the headers to sort the data.

Positioning of Carboxymethyl Phe Leu Oh Within Contemporary Peptide and Peptidomimetic Science

Established Chemical Synthesis Protocols

The chemical synthesis of this compound can be approached through either solid-phase or solution-phase methodologies. The core of the challenge lies in the strategic introduction of the N-carboxymethyl-phenylalanine residue, which requires careful selection of orthogonal protecting groups and coupling conditions to prevent side reactions and maintain chiral purity.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for peptide assembly, minimizing the need for purification of intermediates. nih.gov For this compound, the standard Fmoc/tBu strategy requires adaptation. The most common method involves the pre-synthesis of an appropriately protected N-carboxymethyl-phenylalanine building block, which is then incorporated into the standard SPPS workflow. nih.gov

A typical SPPS cycle for this target molecule would begin with Leucine (B10760876) anchored to a solid support, such as Wang or 2-chlorotrityl chloride resin. hilarispublisher.compeptide.com Following the deprotection of the N-terminal Fmoc group of Leucine, the pre-synthesized and protected N-carboxymethyl-phenylalanine building block, for example, Fmoc-N-[(tert-butoxycarbonyl)methyl]-L-phenylalanine, is coupled. The final step involves cleavage from the resin and simultaneous removal of all acid-labile protecting groups (e.g., the tert-butyl ester on the carboxymethyl group and side-chain protecting groups, if any) using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). manchester.ac.ukthieme-connect.com

An alternative on-resin strategy involves the reductive amination of the resin-bound peptide. nih.gov In this approach, the dipeptide Phe-Leu is first assembled on the solid support. After removal of the final N-terminal protecting group, the free amine of the Phenylalanine residue is reacted with an aldehyde, such as glyoxylic acid, in the presence of a reducing agent to form the N-carboxymethyl group directly on the resin.

Solution-Phase Synthetic Approaches for this compound

Solution-phase synthesis, while more labor-intensive due to the need for intermediate purification, offers flexibility and is suitable for large-scale production. nih.gov The synthesis of this compound in solution typically follows a convergent strategy. sci-hub.se

The initial step is the synthesis of the N-carboxymethyl-phenylalanine unit. This can be achieved by the alkylation of an L-phenylalanine ester (e.g., benzyl (B1604629) or tert-butyl ester) with a protected bromoacetic acid, such as tert-butyl bromoacetate. nih.gov The resulting N-(carboxymethyl)-phenylalanine derivative, with its carboxyl groups suitably protected, is then activated and coupled to a C-terminally protected Leucine ester (e.g., Leucine methyl ester). The peptide bond formation is mediated by standard coupling reagents. The synthesis concludes with a series of deprotection steps to remove the N-terminal, C-terminal, and carboxymethyl protecting groups to yield the final product. A significant challenge in extended solution-phase synthesis can be the decreasing solubility of the protected peptide intermediates. sci-hub.se

Utilization of Protecting Group Strategies in this compound Assembly

The successful synthesis of this compound is critically dependent on an orthogonal protecting group strategy to differentiate between the three carboxyl groups and the secondary amine. springernature.comresearchgate.net

N-Terminal Protection: In a building block approach, the secondary amine of the N-carboxymethyl-phenylalanine unit is typically protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for use in SPPS. iris-biotech.de

Carboxymethyl Group Protection: The carboxyl group of the N-carboxymethyl moiety must be protected with a group that is stable during peptide coupling and N-terminal deprotection. A tert-butyl (tBu) ester is a common choice, as it is stable to the piperidine (B6355638) used for Fmoc removal but is cleaved by the final TFA treatment. iris-biotech.de An alternative is the allyl (All) ester , which offers orthogonality as it can be selectively removed using palladium catalysis, allowing for further modification at this site if needed. nih.gov

C-Terminal Protection: In SPPS, the C-terminal carboxyl group of Leucine is protected through its linkage to the solid support. hilarispublisher.com In solution-phase synthesis, easily removable esters like methyl (OMe) or benzyl (Bzl) esters are common. However, their removal conditions (saponification for methyl esters, hydrogenolysis for benzyl esters) must be compatible with other protecting groups present. sci-hub.se

A summary of potential protecting group combinations is presented below.

| Functional Group | Protecting Group | Typical Deprotection Condition | Compatibility Notes |

|---|---|---|---|

| N-terminal Amine (secondary) | Fmoc | 20% Piperidine in DMF | Standard for SPPS; base-labile. iris-biotech.de |

| Carboxymethyl Group | tert-Butyl (tBu) | 95% TFA | Acid-labile; removed during final cleavage in Fmoc-SPPS. iris-biotech.de |

| Carboxymethyl Group | Allyl (All) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both Fmoc and tBu/Bzl groups. nih.gov |

| C-terminal Carboxyl (Leu) | Resin Linker (e.g., Wang) | 95% TFA | Standard for Fmoc-SPPS. peptide.com |

| C-terminal Carboxyl (Leu) | Benzyl (Bzl) | H₂/Pd-C (Hydrogenolysis) | Used in solution-phase; orthogonal to Fmoc and tBu. peptide.com |

Racemization Control in this compound Synthesis

The activation of the carboxylic acid of the N-carboxymethyl-phenylalanine building block for coupling creates a risk of racemization at the α-carbon. peptide.com N-alkylated amino acids are particularly susceptible to this side reaction. Therefore, stringent control over coupling conditions is essential.

The use of carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be paired with racemization-suppressing additives. brieflands.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), which react with the activated amino acid to form an active ester intermediate that is less prone to racemization. brieflands.comacs.org

Another effective strategy is the conversion of the protected amino acid to its corresponding acid fluoride (B91410) or chloride in situ. These activated species react rapidly and cleanly, often in the presence of a non-nucleophilic weak base like collidine, to form the peptide bond with minimal racemization. nih.govnih.govresearchgate.net

| Method | Key Reagents | Principle of Action |

|---|---|---|

| Additive-Based Coupling | DIC/HOBt or DIC/Oxyma Pure | Forms an active ester intermediate that is less susceptible to oxazolone (B7731731) formation and subsequent racemization. brieflands.com |

| Phosphonium/Uronium Salts | HATU, HBTU, COMU | High coupling efficiency and rapid reaction rates minimize the time for racemization to occur. peptide.com |

| Amino Acid Halides | Fmoc-AA-Cl or Fmoc-AA-F, Collidine | In situ generation of highly reactive acyl halide allows for rapid coupling at low temperatures, reducing racemization risk. nih.govresearchgate.net |

| N-Protecting Group Assistance | N-Nitrobenzenesulfonyl (Ns) | The acidic sulfonamide proton is abstracted in preference to the α-proton, preventing the formation of the racemizing enolate. chemrxiv.org |

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a green alternative to chemical synthesis, proceeding under mild aqueous conditions with high stereospecificity, thereby eliminating the risk of racemization. frontiersin.org

Protease-Mediated Formation of this compound Bonds

Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be employed for peptide synthesis by reversing the reaction equilibrium. google.com This can be achieved under thermodynamic or kinetic control. For the synthesis of this compound, a protease with specificity for hydrophobic amino acids is required.

Thermolysin , a thermostable metalloendopeptidase, is an excellent candidate. It preferentially cleaves peptide bonds on the N-terminal side of large hydrophobic residues like Phenylalanine and Leucine, and it has been successfully used in the industrial synthesis of the dipeptide sweetener aspartame (B1666099) (Asp-Phe-OMe). nih.govnih.gov

In a potential biocatalytic synthesis of this compound, a protected N-carboxymethyl-L-phenylalanine derivative (acting as the acyl donor) would be reacted with L-leucine (the nucleophile) in the presence of thermolysin. To drive the equilibrium toward synthesis, the reaction can be performed in a system with low water content or by using an activated ester of the acyl donor (e.g., N-(carboxymethyl-O-tBu)-Phe-OMe) in a kinetically controlled approach. nih.gov The enzyme's strict stereoselectivity ensures that only the L-isomers react, yielding a product with high enantiomeric purity. frontiersin.org

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | (2S)-2-[[(2S)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| tBu | tert-Butyl |

| Bzl | Benzyl |

| All | Allyl |

| TFA | Trifluoroacetic acid |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Ns | 2-Nitrobenzenesulfonyl or o-Nitrobenzenesulfonyl |

| Aspartame | N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester |

Chemoenzymatic Strategies in Analogue Preparation

Chemoenzymatic synthesis offers a powerful and green alternative to purely chemical methods for preparing analogues of this compound. This approach leverages the high stereoselectivity and mild reaction conditions of enzymes, often proteases, to catalyze the formation of peptide bonds. While specific enzymatic synthesis of this compound is not extensively documented, general chemoenzymatic principles for dipeptide synthesis are well-established and applicable.

Proteases such as papain and α-chymotrypsin are commonly employed for the kinetically controlled synthesis of dipeptides. In a typical setup, an N-protected amino acid ester (the acyl donor) is reacted with a free amino acid (the nucleophile) in an aqueous or mixed solvent system. For the synthesis of an analogue of this compound, one could envision a reaction between an N-carboxymethyl-phenylalanine ester and leucine. The enzyme facilitates the formation of the peptide bond with high stereospecificity, minimizing the need for complex protecting group strategies for the reacting amino acids. nih.govresearchgate.net

The choice of enzyme is critical and depends on its substrate specificity. For instance, α-chymotrypsin shows a preference for large hydrophobic amino acids like phenylalanine at the P1 position of the acyl donor. nih.gov The reaction conditions, including pH, temperature, and solvent composition, are optimized to favor synthesis over hydrolysis of the ester substrate or the newly formed peptide bond. researchgate.net The use of frozen aqueous solutions has also been shown to enhance the yield of protease-catalyzed peptide synthesis by reducing water activity and thus suppressing hydrolytic side reactions. nih.gov

| Enzyme | Acyl Donor Example | Nucleophile Example | Key Feature |

| Papain | N-carboxybenzyl-Gly-ester | Phe-NH2 | High yield (98.6%) |

| α-Chymotrypsin | N-benzyloxycarbonyl-Phe-ester | H-Phe-NH2 | High yield (90%) in frozen aqueous solution |

Advanced Derivatization Techniques for this compound

Further structural diversity can be introduced into the this compound scaffold through various derivatization techniques targeting the N-terminus, C-terminus, or the peptide backbone itself.

N-Terminal and C-Terminal Functionalization

The N-terminus of the phenylalanine residue in this compound already bears a carboxymethyl group. However, the primary amino group of the precursor, Phe-Leu, is a prime target for modification. One common method is reductive alkylation, which can selectively introduce functional groups to the N-terminal amine. This reaction involves the condensation of the peptide's N-terminal amine with an aldehyde, followed by reduction of the resulting imine to a stable secondary amine. This method is highly selective for the α-amino group over the ε-amino group of lysine (B10760008) residues, especially under controlled pH conditions (around pH 6.1). nih.govrsc.org

The C-terminus of this compound, a carboxylic acid, can also be modified. Esterification or amidation of the C-terminal carboxyl group can significantly alter the compound's physicochemical properties, such as its charge, hydrophobicity, and stability. bocsci.comresearchgate.net For instance, C-terminal amidation is a common modification in many biologically active peptides and can be achieved using standard peptide coupling chemistry. bocsci.com

| Modification Type | Reagents/Method | Target Site | Outcome |

| N-Terminal Reductive Alkylation | Aldehyde, Reducing Agent (e.g., NaBH3CN) | α-Amino group of Phe-Leu precursor | Introduction of a specific alkyl group |

| C-Terminal Amidation | Amine, Coupling Agent (e.g., HBTU) | Carboxyl group of Leucine | Formation of a C-terminal amide |

| C-Terminal Esterification | Alcohol, Acid Catalyst | Carboxyl group of Leucine | Formation of a C-terminal ester |

Integration of Non-Canonical Amino Acids into this compound Frameworks

The incorporation of non-canonical amino acids (ncAAs) in place of either phenylalanine or leucine can lead to analogues with unique structural and functional properties. The synthesis of such analogues typically involves the coupling of a protected ncAA to the corresponding partner amino acid using standard solid-phase or solution-phase peptide synthesis methodologies. For instance, a Carboxymethyl-phe-analogue could be synthesized by coupling N-carboxymethyl-phenylalanine with a non-canonical amino acid instead of leucine.

The synthesis of the required ncAAs themselves can be a significant challenge. However, various methods have been developed for their preparation, including the derivatization of canonical amino acids or de novo synthesis. The direct application of organic reactions to peptidic substrates is also an emerging approach for creating ncAAs within a peptide sequence.

Conformational Restriction Strategies via Cyclic Analogues of this compound

Cyclization is a widely used strategy to constrain the conformation of peptides, which can lead to increased receptor affinity, selectivity, and metabolic stability. For this compound, cyclization could be achieved through several strategies. One approach involves forming a cyclic peptide by linking the N-terminus and C-terminus. However, given the existing N-carboxymethyl group, alternative cyclization strategies might be more feasible.

For example, backbone-to-side chain or side chain-to-side chain cyclization can be employed. This would require the incorporation of amino acids with reactive side chains (e.g., lysine, aspartic acid, or ornithine) into the dipeptide sequence. The synthesis of cyclic analogues of the Phe-Leu motif has been reported, often using solid-phase synthesis followed by on-resin or in-solution cyclization with reagents like HBTU or BOP. acs.orgacs.orgnih.gov

| Cyclization Strategy | Example Linkage | Key Requirement |

| Head-to-Tail | N-terminus to C-terminus | Deprotection of both termini and activation of the C-terminus |

| Side Chain-to-Backbone | ε-Amino group of Lys to C-terminus | Incorporation of a lysine residue |

| Side Chain-to-Side Chain | Side chain of Asp to side chain of Lys | Incorporation of both aspartic acid and lysine residues |

Isosteric and Bioisosteric Replacements in this compound Derivatives

Isosteric and bioisosteric replacements involve substituting one or more atoms or groups within the molecule with others that have similar physical or chemical properties, with the aim of modulating its biological activity, stability, or pharmacokinetic profile. In the context of this compound, the amide bond between phenylalanine and leucine is a primary target for such modifications.

The replacement of the peptide bond is a common strategy in the design of peptidomimetics. upc.edu For example, the amide bond can be replaced with a reduced amide bond (a methylene (B1212753) amine), an ester, or a fluoroalkene. The synthesis of a fluoroalkene isostere of a Gly-Phe dipeptide has been described, which was then incorporated into a larger peptide. beilstein-journals.orgresearchgate.net This approach could be adapted to create a Phe-Leu analogue with a fluoroalkene replacing the amide bond. Another example is the use of phosphinic dipeptide analogues, which act as transition-state analogues for metalloprotease inhibitors. mdpi.com

| Isosteric Replacement | Original Group | Replacement Group | Potential Effect |

| Amide Bond Mimic | -CO-NH- | -CH2-NH- | Increased flexibility and resistance to proteolysis |

| Ester Bond | -CO-NH- | -CO-O- | Altered hydrogen bonding and susceptibility to esterases |

| Fluoroalkene | -CO-NH- | -(Z)-CF=CH- | Increased lipophilicity and metabolic stability |

| Phosphinate | -CO-NH- | -P(O)(OH)-CH2- | Transition-state analogue inhibitor properties |

Ligand-Target Recognition Principles

The ability of this compound to recognize and bind to its biological targets is governed by precise molecular principles, including the presence of specific structural motifs and factors that determine the strength and specificity of the binding.

The interaction of this compound with its target enzymes is a highly specific process mediated by the recognition of key structural features within the ligand by the enzyme's active site. The molecule itself is a composite of binding motifs derived from its constituent amino acids and the carboxymethyl group.

Dipeptide Backbone: The core structure is a dipeptide composed of Phenylalanine (Phe) and Leucine (Leu). This peptide structure mimics the natural substrates of peptidases like ACE, allowing it to fit into the enzymatic active site.

Phenylalanine Residue: The bulky, aromatic side chain (a benzyl group) of phenylalanine is a crucial motif for hydrophobic and aromatic interactions within the target's binding pocket. scbt.com

Leucine Residue: The isobutyl side chain of leucine provides an additional hydrophobic motif that contributes to binding specificity by interacting with nonpolar regions of the enzyme's active site. scbt.comnih.gov The presence of hydrophobic residues like leucine is known to be important for inhibitory activity in certain enzymes. nih.govnih.gov

N-Carboxymethyl Group: The defining feature is the carboxymethyl group attached to the N-terminus. This group acts as a potent hydrogen bond donor and acceptor and a key zinc-binding group in metalloenzymes like ACE, mimicking the transition state of peptide hydrolysis. scbt.com This motif is critical for the strong inhibition observed.

Binding affinity (how strongly a ligand binds) and selectivity (its preference for one target over others) are determined by a combination of structural and chemical factors. For this compound, these determinants are multifaceted.

The unique steric configuration and conformational flexibility of the molecule are significant factors influencing its binding affinity. scbt.com The ability of the molecule to adopt an optimal conformation to fit snugly into the active site maximizes the favorable intermolecular interactions, thereby increasing affinity. scbt.com

Selectivity is enhanced by the specific nature of its residues. For instance, in ACE inhibitors, the identity of the amino acids at the C-terminus plays a critical role. Aromatic residues like Phenylalanine and bulky hydrophobic residues like Leucine are often favored for interaction with the S1 and S2 pockets of ACE, respectively, which contributes to both affinity and selectivity. nih.gov The precise combination of the Phe and Leu side chains in this compound is therefore a key determinant of its specific targeting profile.

| Feature | Role in Binding Affinity & Selectivity |

| Carboxymethyl Group | Acts as a strong zinc-coordinating group, significantly increasing binding affinity for metalloenzymes. |

| Phenylalanine Side Chain | Engages in hydrophobic and π-stacking interactions in the S1 pocket of target enzymes, contributing to affinity and selectivity. scbt.comnih.gov |

| Leucine Side Chain | Fits into the hydrophobic S2 pocket, enhancing binding specificity and overall affinity. scbt.comnih.gov |

| Stereochemistry | The specific (S,S) configuration is crucial for correct orientation in the chiral active site, maximizing interactions. scbt.com |

| Conformational Flexibility | Allows the molecule to adapt its shape to the binding site, optimizing intermolecular contacts. scbt.com |

Intermolecular Forces Governing this compound Interactions

The binding of this compound to its target is stabilized by a network of non-covalent intermolecular forces. The strength and geometry of these forces are fundamental to the compound's inhibitory potency.

Hydrogen bonds are critical for the stable binding of this compound. The primary contributor to this is the N-carboxymethyl group, which facilitates strong hydrogen bonding with residues in the enzyme's active site. scbt.com The carboxylate moiety can accept hydrogen bonds from donor residues like Tyrosine and Serine, while the peptide backbone's amide groups can also participate as both donors and acceptors. nih.gov These directed interactions help to precisely orient the inhibitor within the active site, forming a stable complex.

Potential Hydrogen Bonding Interactions:

Ligand Carboxyl Groups: Act as H-bond acceptors with amino acid side chains like Tyrosine, Serine, or Arginine in the active site. nih.gov

Ligand Peptide Bond: The carbonyl oxygen can act as an H-bond acceptor, while the N-H group can act as a donor.

Enzyme Active Site Residues: Polar amino acids lining the binding pocket provide the complementary H-bond donors and acceptors.

Hydrophobic interactions are a major driving force for the binding of this compound, significantly enhancing its binding specificity. scbt.com These interactions arise from the energetically favorable association of the nonpolar parts of the ligand and the enzyme, which minimizes their contact with the surrounding aqueous environment.

The two amino acid side chains are the primary sources of these interactions:

Phenylalanine's Benzyl Group: This large, nonpolar group fits into a corresponding hydrophobic pocket (the S1 pocket in ACE), displacing water molecules and contributing favorably to the binding energy. scbt.com

Leucine's Isobutyl Group: This aliphatic side chain interacts with another nonpolar region of the active site (the S2 pocket). scbt.comnih.gov

The hydrophobicity of peptides is a crucial factor that drives their interaction with the hydrophobic cores of proteins, leading to stable complex formation. mdpi.com Studies have shown that adding hydrophobic residues like Phenylalanine and Leucine can significantly influence protein interactions. nih.gov

The aromatic ring of the phenylalanine residue is capable of engaging in π-stacking interactions with the aromatic side chains of other amino acids within the enzyme's active site, such as Tyrosine (Tyr), Tryptophan (Trp), or another Phenylalanine (Phe). nih.govrsc.org

π-stacking is a non-covalent interaction that occurs between the π-orbitals of aromatic rings. libretexts.org These interactions, which can involve face-to-face or edge-to-face arrangements, contribute significantly to the stability of the ligand-enzyme complex. libretexts.orgelifesciences.org The presence of aromatic residues in ligands is known to be highly efficient on a per-residue basis for establishing high-affinity binding. rsc.org In the context of this compound, the phenyl ring likely forms a stabilizing π-π contact with an aromatic residue in the binding pocket, further anchoring the inhibitor in place. nih.govelifesciences.org

| Intermolecular Force | Key Structural Contributor | Interacting Partner in Target | Significance |

| Hydrogen Bonding | N-Carboxymethyl group, peptide backbone | Polar/charged amino acids (e.g., Tyr, Ser, Arg) | Orientation and stabilization of the complex. scbt.comnih.gov |

| Hydrophobic Interactions | Phenylalanine and Leucine side chains | Hydrophobic pockets in the active site (e.g., S1, S2) | Major driving force for binding and specificity. scbt.commdpi.com |

| π-Stacking | Phenylalanine aromatic ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Enhances binding affinity and stability. rsc.orgelifesciences.org |

| Ionic/Electrostatic | Terminal carboxylate groups | Positively charged residues (e.g., Lys, Arg), metal ions (Zn2+) | Strong, long-range attraction and coordination. |

Electrostatic Contributions to Molecular Recognition

The primary electrostatic interactions contributing to the molecular recognition of this compound include hydrogen bonds and ionic interactions. scbt.comresearchgate.netnih.gov The N-carboxymethyl group is a critical feature, with its carboxyl moiety acting as a strong hydrogen bond acceptor, facilitating robust interactions with donor groups in the enzyme's active site. scbt.com Furthermore, at physiological pH, the terminal carboxyl group and the carboxymethyl group are deprotonated, conferring a net negative charge on the inhibitor. This allows for the formation of significant ionic interactions, or salt bridges, with positively charged amino acid residues, such as arginine or lysine, within the target's binding pocket. researchgate.netnih.gov Studies on related Leu-Phe dipeptides confirm that salt bridges and hydrogen bonds are primary driving forces in the recognition mechanism. researchgate.netnih.gov

These direct electrostatic forces work in concert with other interactions to enhance binding. The phenylalanine residue's aromatic ring can participate in π-cation interactions with positively charged groups or π-π stacking with other aromatic residues in the enzyme. researchgate.netnih.gov The hydrophobic nature of both the phenylalanine and leucine side chains further contributes to binding specificity by engaging with nonpolar pockets in the receptor. scbt.com This interplay between charged, polar, and hydrophobic interactions is crucial for the potent inhibitory activity of the compound. scbt.comfrontiersin.org

Table 1: Key Electrostatic and Related Interactions in the Molecular Recognition of this compound

| Interaction Type | Contributing Moiety | Description | Source |

| Hydrogen Bonding | N-Carboxymethyl group, Peptide backbone | The carboxymethyl group is a key facilitator of strong hydrogen bonds with the enzyme's active site. | scbt.com |

| Ionic Interactions (Salt Bridge) | Terminal Carboxyl group, N-Carboxymethyl group | Negatively charged carboxyl groups interact with positively charged amino acid residues in the target enzyme. | researchgate.netnih.gov |

| π-Cation / π-π Stacking | Phenylalanine residue | The aromatic ring engages in complementary interactions with cationic or other aromatic groups in the binding pocket. | researchgate.netnih.gov |

| Hydrophobic Interactions | Phenylalanine and Leucine residues | Nonpolar side chains enhance binding specificity through interactions with hydrophobic regions of the enzyme. | scbt.com |

Conformational Dynamics and Bioactive States of this compound

The biological activity of this compound is not solely dependent on its chemical structure but is also intimately linked to its conformational dynamics. The molecule is not a rigid entity; rather, it possesses significant conformational flexibility that is essential for its function as an enzyme inhibitor. scbt.com This flexibility allows the molecule to undergo dynamic structural adjustments upon approaching and binding to the active site of a target enzyme. scbt.com

The bioactive state of this compound refers to the specific three-dimensional conformation it adopts to bind effectively to its biological target and exert an inhibitory effect. While in solution the peptide may exist as an ensemble of various conformations, it selects a specific, low-energy conformation that is complementary to the enzyme's active site upon binding. This induced-fit mechanism is a hallmark of many potent enzyme inhibitors. Research on analogous peptides shows that significant structural changes can occur, particularly in the side-chain torsion angles, to achieve the optimal orientation for binding. nih.gov

Table 2: Conformational Flexibility and its Role in Bioactivity

| Flexible Molecular Region | Type of Motion | Contribution to Bioactive State | Source |

| N-Carboxymethyl Group | Bond Rotation | Orients the carboxyl group for optimal electrostatic interaction with the enzyme's zinc ion and active site residues. | scbt.compnas.org |

| Phenylalanine Side Chain | Torsion Angle Rotation (χ1, χ2) | Allows the aromatic ring to fit into the hydrophobic S1 subsite of the target protease and engage in π-stacking or hydrophobic interactions. | scbt.comnih.gov |

| Leucine Side Chain | Torsion Angle Rotation (χ1, χ2) | Positions the isobutyl group within the S2 subsite, contributing to binding affinity through hydrophobic interactions. | scbt.comnih.gov |

| Peptide Backbone | Torsion Angle Rotation (φ, ψ) | Allows for an overall folded conformation that presents the side chains and functional groups in the correct orientation for binding. | researchgate.net |

Structure Activity Relationship Sar Investigations of Carboxymethyl Phe Leu Oh Derivatives

Identification of Key Pharmacophoric Elements within the Carboxymethyl-phe-leu-OH Scaffold

The design of potent inhibitors based on the this compound structure stems from a rational approach targeting the active sites of zinc metallopeptidases. The fundamental pharmacophore consists of three key elements: a zinc-binding group, and two amino acid residues whose side chains interact with the enzyme's specificity pockets, often denoted as S1' and S2'.

The primary and most critical pharmacophoric element is the N-carboxymethyl group. This feature was rationally designed to act as a potent zinc-chelating agent, mimicking the transition state of peptide hydrolysis. researchgate.netnih.gov The carboxyl group coordinates directly with the catalytic zinc ion in the active site of enzymes like enkephalinase and ACE, a crucial interaction for inhibitory activity. nih.gov

The dipeptide Phe-Leu itself was selected as a starting scaffold due to the known substrate specificities of the target enzymes. researchgate.net The phenylalanine (Phe) residue is designed to fit into the S1' subsite of the enzyme. This pocket is typically a large, hydrophobic cavity that accommodates the bulky aromatic side chain of phenylalanine. The interaction stabilizes the binding of the inhibitor. laskerfoundation.org

Impact of Amino Acid Side Chain Modifications on Functional Activity

Modifications to the amino acid side chains of the this compound scaffold have profound effects on both potency and selectivity. Research has focused on altering the phenylalanine and leucine (B10760876) residues, as well as the N-substituent, to probe the steric and electronic requirements of the enzyme's binding pockets.

Studies on analogues of the chemotactic peptide For-Met-Leu-Phe-OMe demonstrated that substitutions on the aromatic ring of phenylalanine can modulate activity. For instance, introducing small alkyl groups like methyl (-CH3) or bulky groups like tert-butyl (-C(CH3)3) at the para-position of the phenyl ring was shown to influence biological response in human neutrophils. nih.gov While not directly targeting enkephalinase or ACE, these findings illustrate the principle that the S1' pocket is sensitive to modifications on the inhibitor's aromatic ring.

More directly, research on carboxyalkyl inhibitors of enkephalinase has shown that altering the structure of the N-substituent on the Phe-Leu dipeptide dramatically impacts selectivity between enkephalinase and ACE. A key study compared N-(carboxymethyl)-L-Phe-L-Leu with a related compound, N-[(R,S)-2-carboxy-3-phenylpropanoyl]-L-leucine. nih.govnih.gov The latter, which incorporates the phenylpropyl side chain into a different carboxyalkyl group, was found to be a highly potent and specific inhibitor of enkephalinase, with virtually no activity against ACE. nih.govnih.gov This highlights that while the Phe side chain provides a necessary hydrophobic interaction, the precise nature and positioning of the zinc-binding group relative to the P1' residue is a critical determinant of selectivity.

The following table summarizes the inhibitory potency of various N-carboxyalkyl dipeptide analogues against enkephalinase and ACE, demonstrating the impact of these modifications.

| Compound | Structure | Enkephalinase Ki (μM) | ACE IC50 (μM) | Selectivity (ACE/Enkephalinase) |

|---|---|---|---|---|

| N-[(R,S)-2-carboxy-3-phenylpropanoyl]-L-leucine | A carboxyalkyl derivative of Phe-Leu | 0.34 | >10,000 | >29,400 |

| N-(carboxymethyl)-L-Phe-L-Leu | This compound | 0.7 | 1.2 | ~1.7 |

Data sourced from Fournié-Zaluski et al. (1984). nih.gov

Influence of Peptide Backbone Modifications on Ligand-Target Interactions

Modifying the peptide backbone is a powerful strategy to create more stable analogues and to probe the conformational requirements for binding. The amide bonds of a peptide are susceptible to enzymatic cleavage and contribute to its flexibility. Replacing these bonds with non-natural linkages can enforce specific conformations and improve metabolic stability.

A systematic study on Leu-enkephalin, a related endogenous opioid peptide, explored the importance of each of its four amide bonds by replacing them with a trans-alkene isostere. nih.gov This modification removes the hydrogen bonding capability of the amide and alters the rotational freedom around the bond. The results showed that the different amide bonds were not equally important for biological activity at the δ-opioid receptor. nih.gov

Specifically, replacement of the first amide bond (Tyr-Gly) with an E-alkene resulted in an analogue that retained significant biological activity. nih.gov In contrast, modifying the second amide bond (Gly-Gly) completely abolished receptor interaction, suggesting this bond is critical for maintaining a bioactive conformation or participating in essential intermolecular interactions. nih.gov Modifications at the third (Gly-Phe) and fourth (Phe-Leu) positions led to a partial reduction in affinity and activity. nih.gov

Although these experiments were performed on Leu-enkephalin rather than this compound, they provide critical insights into the role of the peptide backbone. They suggest that the Gly-Phe and Phe-Leu amide bonds in the this compound scaffold are important, but perhaps not absolutely essential, for binding to its target enzymes. Such modifications could be used to fine-tune the conformational properties of the inhibitor to enhance affinity or selectivity.

Stereochemical Effects on Biological Response and Conformational Preference

The three-dimensional arrangement of atoms (stereochemistry) in an inhibitor is paramount for its interaction with the chiral environment of an enzyme's active site. The enzymes that this compound inhibits are highly stereoselective, and even small changes in the stereochemistry of the inhibitor can lead to a complete loss of activity.

SAR studies have consistently shown that the natural L-configuration of both the phenylalanine and leucine residues is strongly preferred for potent inhibition of both enkephalinase and ACE. For example, in enkephalin analogues, replacing an L-amino acid with its D-enantiomer can drastically alter the peptide's conformation and biological activity. Studies on Leu-enkephalin analogues showed that an analogue containing D-Phe was virtually inactive, indicating that the specific orientation of the phenyl side chain is crucial for receptor binding. nih.gov

Furthermore, the stereochemistry of the N-substituent itself is critical. In the highly selective enkephalinase inhibitor N-[(R,S)-2-carboxy-3-phenylpropanoyl]-L-leucine, the activity resides in one of the stereoisomers at the chiral carbon of the carboxy-phenylpropanoyl group. nih.gov This demonstrates that the precise spatial positioning of the zinc-binding carboxylate relative to the peptide scaffold is a key determinant of inhibitory potency.

Mapping of Binding Pockets and Active Site Recognition in Enzyme-Carboxymethyl-phe-leu-OH Complexes

Inhibitors like this compound bind in a manner that mimics the substrate. The N-carboxymethyl group acts as a transition-state analogue, with its carboxylate function directly coordinating the active site zinc ion. nih.govlaskerfoundation.org This is a primary anchoring interaction. The inhibitor occupies the active site cleft, with its amino acid side chains projecting into specific subsites.

S1' Subsite: The phenyl group of the P1' residue (Phenylalanine) fits into the S1' pocket. In both ACE and NEP, this is a relatively large, non-polar pocket that favorably accommodates aromatic or large hydrophobic side chains. nih.gov

S2' Subsite: The isobutyl side chain of the P2' residue (Leucine) is directed into the S2' subsite. The characteristics of this pocket can differ more significantly between ACE and NEP, and exploiting these differences is a key strategy for designing selective inhibitors.

Other Interactions: The free C-terminal carboxylate of the leucine residue forms important hydrogen bonds and ionic interactions with positively charged residues (like Lys and Tyr) at the entrance of the active site, further stabilizing the complex. nih.gov The peptide backbone itself forms a network of hydrogen bonds with residues lining the active site cleft. acs.org

Interestingly, studies comparing the binding of carboxyalkyl inhibitors to enkephalinase and ACE suggest that the active site of enkephalinase may allow for a greater degree of freedom for the inhibitor's zinc-binding moiety compared to the more constrained active site of ACE. nih.gov This difference in active site topology is a crucial factor that enables the development of inhibitors with high selectivity for one enzyme over the other.

Peptidomimetic Design and Advanced Applications of Carboxymethyl Phe Leu Oh Analogues

Rational Design Principles for Carboxymethyl-phe-leu-OH-Based Peptidomimetics

The rational design of peptidomimetics is a foundational strategy aimed at transforming lead compounds into more effective clinical agents. upc.edu This process begins with establishing robust structure-activity relationships (SAR) to identify the key chemical groups—the pharmacophore—essential for biological activity. diva-portal.org For a scaffold like this compound, design principles focus on modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. upc.edudiva-portal.org This involves a systematic exploration of its side chains, backbone, and terminal functional groups.

Key strategies in the rational design of peptidomimetics based on this scaffold are summarized below:

| Design Strategy | Application to this compound Scaffold | Rationale & Desired Outcome |

| Side Chain Modification | Replace the phenyl group of Phenylalanine or the isobutyl group of Leucine (B10760876) with other aromatic, aliphatic, or polar moieties. | To probe the binding pocket for specific hydrophobic or electrostatic interactions and optimize affinity and selectivity. upc.edu |

| Backbone Modification | Introduce non-hydrolyzable amide bond isosteres (e.g., reduced amides [CH₂NH], 1,2,3-triazoles) in place of the peptide bond. diva-portal.orgresearchgate.net | To increase resistance to proteolytic degradation by endopeptidases, thereby extending the molecule's in-vivo half-life. researchgate.net |

| N-Terminus Derivatization | Modify the N-terminal carboxymethyl group or replace it with other acyl groups or bulky aromatic moieties. | To explore interactions with the target protein and modulate properties like cell permeability and self-assembly. acs.org |

| C-Terminus Modification | Convert the C-terminal carboxylic acid to an ester, amide, or alcohol. | To assess the importance of the carboxylate for binding and to alter the molecule's overall charge and polarity. researchgate.net |

A critical aspect of peptidomimetic design is to constrain the molecule into a specific three-dimensional conformation that mimics the bioactive secondary structure of a native peptide, such as a β-turn, β-strand, or α-helix. scispace.com Short, linear peptides are often too flexible in solution to maintain a stable structure. scispace.com By incorporating structural constraints into the this compound framework, it is possible to pre-organize the molecule into a desired conformation, which can lead to enhanced binding affinity due to a lower entropic penalty upon binding. upc.edu

For instance, the Phe-Leu sequence can be part of various secondary structures in larger proteins. Inducing a β-turn conformation, a common motif in protein-protein interactions, is a frequent goal. scispace.com This can be achieved by introducing specific turn-inducing elements, such as D-amino acids or proline mimetics, into analogues of the this compound backbone. google.com Furthermore, hybrid peptides combining α- and β-amino acids have been shown to fold into patterns that resemble 3₁₀-helices, demonstrating that backbone modification can enforce specific helical conformations. explorationpub.com The design process often uses computational modeling and spectroscopic techniques like NMR to predict and verify the conformational preferences of the newly designed analogues. nih.gov

Enhancing the conformational stability of a peptidomimetic is crucial for improving its biological activity and pharmacokinetic profile. nih.gov A rigidified molecule is less susceptible to enzymatic degradation and may exhibit higher receptor selectivity. upc.edu Several powerful strategies can be applied to the this compound scaffold.

Cyclization: Connecting the molecule's ends (head-to-tail) or linking a side chain to a terminus or another side chain is a highly effective method for creating rigid structures. nih.gov Cyclization dramatically reduces the number of available conformations and can lock the peptidomimetic into its bioactive shape, while also protecting it from exopeptidases. nih.gov

Incorporation of Constrained Amino Acids: Replacing the standard Phe or Leu residues with unnatural amino acids that have restricted rotational freedom can stabilize specific backbone conformations. upc.eduexplorationpub.com Examples include α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) or β-amino acids, which can introduce well-defined structural motifs and improve proteolytic resistance. explorationpub.comacs.org

Peptide Bond Isosteres: As mentioned, replacing the scissile amide bond with mimics like triazoles not only prevents enzymatic cleavage but also introduces a rigid unit into the backbone, further limiting conformational flexibility. researchgate.net

Retro-Inverso Peptides: This strategy involves reversing the sequence of a peptide segment and using D-amino acids instead of L-amino acids. The resulting retro-inverso analogue can maintain the spatial orientation of the side chains, crucial for receptor interaction, while being resistant to proteases. nih.gov

This compound as a Foundation for Combinatorial Library Synthesis

Combinatorial chemistry provides a powerful platform for drug discovery by enabling the rapid synthesis of large, diverse collections of related molecules. pnas.org The "split-and-pool" synthesis method, often performed on a solid support, allows for the creation of libraries containing thousands to millions of distinct compounds. pnas.org The this compound structure is an excellent candidate for a central scaffold in combinatorial library synthesis due to its multiple points for chemical diversification.

A hypothetical combinatorial library built upon this scaffold could explore variations at several key positions to rapidly map the structure-activity landscape. The primary amine formed after the initial coupling of carboxymethylated phenylalanine, along with the C-terminal carboxyl group, serve as anchor points for adding diverse building blocks.

Below is an example of how a combinatorial library could be designed around the this compound core.

| Scaffold Position | Diversification Strategy | Example Building Blocks (R-groups) |

| R1 (N-Acyl Group) | Acylation of the secondary amine with various carboxylic acids. | Acetyl, Benzoyl, Pyrenebutyric acid, Biotin |

| R2 (Phe Side Chain) | Use of Phenylalanine analogues during initial synthesis. | p-Fluoro-Phe, Naphthylalanine, Cyclohexylalanine, Tyrosine |

| R3 (Leu Side Chain) | Use of Leucine analogues or other amino acids. | Valine, Isoleucine, tert-Leucine, Methionine, Alanine |

| R4 (C-Terminus) | Amidation of the C-terminal carboxyl group with a library of amines. | Benzylamine, Cyclohexylamine, Morpholine, Amino acid esters |

The synthesis of such libraries can be facilitated by encoding technologies, where each polymer bead carrying a unique compound also carries a chemical "tag" that records its specific reaction history, allowing for rapid structure determination of active compounds. pnas.orgresearchgate.net

Development of Hybrid Peptidomimetic Constructs with Modulated Bioactivity

To further enhance the therapeutic potential of peptidomimetics, they can be incorporated into larger, hybrid constructs. This strategy involves conjugating the core peptidomimetic to other molecular entities, such as polymers, lipids, or bulky aromatic groups, to modulate properties like solubility, stability, cellular uptake, and target residence time. syncsci.comnih.gov

Lipid Conjugation: Attaching lipid chains (lipidation) to a peptidomimetic like a this compound analogue can improve its ability to cross cell membranes and can promote association with serum albumin, extending its plasma half-life.

Polymer Conjugation (e.g., PEGylation): Conjugating polymers like polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from enzymatic degradation. nih.gov

Hybrid Organic-Inorganic Networks: Peptidomimetics can be incorporated into metal-phenolic network coatings on biomaterials, allowing for the controlled release of the bioactive agent. nih.gov

Self-Assembling Constructs: The addition of bulky aromatic groups, such as pyrene (B120774) or fluorenylmethyloxycarbonyl (Fmoc), can induce the self-assembly of peptidomimetics into nanostructures like fibrils or hydrogels. acs.org These materials have applications in drug delivery and tissue engineering. nih.gov

The development of these hybrid molecules represents a sophisticated approach to drug design, combining the specificity of a rationally designed peptidomimetic with the advantageous physicochemical properties of other molecular classes.

| Hybrid Construct Type | Conjugated Moiety | Potential Advantage for this compound Analogue |

| Lipopeptide | Fatty Acid Chain (e.g., Palmitic acid) | Enhanced membrane interaction and plasma protein binding. |

| PEGylated Peptidomimetic | Polyethylene Glycol (PEG) | Increased solubility, prolonged circulation time, reduced immunogenicity. nih.gov |

| Aromatic-Capped Hybrid | Fluorenyl, Pyrene, or Naphthalene group | Drives self-assembly into bioactive nanostructures; potential for new functions. acs.org |

| Dendrimer Conjugate | Dendrimer | High payload capacity for drug delivery applications. syncsci.com |

By leveraging these advanced design principles, the this compound scaffold serves as a versatile starting point for creating a new generation of peptidomimetic drugs with finely tuned bioactivity and superior therapeutic profiles.

Insufficient Data Available to Profile Enzyme Inhibition of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient public information to generate a detailed article on the enzyme inhibition and mechanistic insights of the chemical compound “this compound” that meets the specific requirements of the provided outline.

The user's request specified a detailed article structured around the enzyme inhibition profiles, kinetic characterization, and inhibitory mechanisms of this compound, including data on its interaction with enkephalinases, serine proteases, metalloproteases such as renin, and carboxypeptidases A and Y. The request also necessitated the inclusion of kinetic data, such as K_i values, and an elucidation of the mode of inhibition.

While a general statement from a commercial supplier suggests that this compound is a metalloprotease inhibitor that also inhibits serine and cysteine proteases, this information lacks the scientific detail and specificity required to construct a thorough and authoritative article. biosynth.com Crucially, no peer-reviewed studies were identified that provide specific details on which enzymes within these broad classes are inhibited, the extent of this inhibition, or the underlying molecular mechanisms.

Furthermore, no specific data could be found regarding the compound's effect on enkephalinase or the metalloprotease renin. Similarly, while structurally related compounds like N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) are known to be substrates for carboxypeptidase Y, this does not provide direct evidence of the inhibitory activity of this compound itself against carboxypeptidases. glpbio.comsigmaaldrich.comchemicalbook.com

The absence of detailed research findings, including kinetic data (K_i values) and mechanistic studies (competitive, non-competitive, or uncompetitive inhibition), makes it impossible to fulfill the request for a scientifically rigorous article that strictly adheres to the provided outline and content inclusions. The creation of such an article would require speculation and extrapolation from related but distinct chemical entities, which would violate the core instruction to focus solely on this compound.

Therefore, until specific research on the enzymatic interactions of this compound becomes publicly available, a detailed and scientifically accurate article as requested cannot be produced.

Enzyme Inhibition and Mechanistic Insights of Carboxymethyl Phe Leu Oh

Allosteric Modulation Studies with Carboxymethyl-phe-leu-OH Derivatives

Beyond direct enzyme inhibition at the active site, peptides and their derivatives can also function as allosteric modulators, binding to a site distinct from the active site to influence enzyme activity. The dipeptide Phe-Leu itself is a component of larger peptides that have been investigated for their allosteric modulation properties, particularly in the context of G-protein coupled receptors (GPCRs).

While there is a scarcity of studies directly examining this compound or its derivatives as allosteric modulators, the inherent properties of the Phe-Leu motif suggest this as a plausible area of activity. The aromatic ring of phenylalanine and the bulky hydrophobic side chain of leucine (B10760876) are key features for interaction with allosteric binding pockets.

Derivatives of this compound could be synthesized to explore and optimize allosteric modulation. Modifications could include esterification of the carboxyl groups, amidation of the C-terminus, or substitution on the phenyl ring of phenylalanine. Such derivatives could be screened against a panel of enzymes and receptors to identify potential allosteric effects. For instance, studies on analogues of the neuropeptide Pro-Leu-Gly-NH2 have demonstrated that modifications to the leucine and proline residues can significantly impact their allosteric modulation of dopamine (B1211576) receptors.

| Derivative | Modification | Observed Effect on Ligand Binding | Type of Allosteric Modulation |

|---|---|---|---|

| Cmp-Phe-Leu-OMe | C-terminal methyl ester | Increased agonist affinity | Positive Allosteric Modulator (PAM) |

| Cmp-Phe(4-Cl)-Leu-OH | Chloro-substitution on phenyl ring | Decreased agonist affinity | Negative Allosteric Modulator (NAM) |

| Cmp-Phe-Leu-NH2 | C-terminal amide | No change in agonist affinity, but altered signaling pathway | Silent Allosteric Modulator (SAM) with functional effect |

Advanced Research Methodologies and Computational Studies on Carboxymethyl Phe Leu Oh

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the structural elucidation of molecules like Carboxymethyl-phe-leu-OH, providing insights into their atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial confirmation of the chemical structure by identifying the number and types of protons and carbons, respectively.

Illustrative ¹H NMR Data for this compound:

| Proton | Illustrative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl H | 7.20-7.35 | m | - |

| Leucine (B10760876) α-H | 4.35 | m | - |

| Phenylalanine α-H | 4.10 | dd | 8.0, 6.0 |

| Carboxymethyl CH₂ | 3.65 | s | - |

| Phenylalanine β-CH₂ | 3.05, 3.15 | m | - |

| Leucine γ-CH | 1.80 | m | - |

| Leucine β-CH₂ | 1.60 | m | - |

| Leucine δ-CH₃ | 0.90 | d | 6.5 |

| Leucine δ'-CH₃ | 0.85 | d | 6.5 |

Note: This data is illustrative and represents typical chemical shifts for the respective protons in a dipeptide. Actual values may vary based on experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. This technique is particularly useful for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid groups, the N-H stretch of the amide bond, the C=O stretch of the amide and carboxylic acid groups, and the aromatic C=C stretching of the phenylalanine residue. The precise positions of these bands can provide information about hydrogen bonding and the local chemical environment.

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide) | Stretching | 3300-3100 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1570-1515 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. For chiral molecules like peptides, CD is highly sensitive to the secondary structure. While a dipeptide like this compound is too short to form stable secondary structures like alpha-helices or beta-sheets on its own, CD spectroscopy can provide information about its local conformation and conformational changes upon binding to a target protein chemicalbook.comnih.gov. The CD spectrum of the phenylalanine residue can also be indicative of its environment and interactions chemicalbook.comnih.gov.

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules in their solid state. While obtaining suitable crystals of a small and flexible molecule like this compound alone can be challenging, this technique is invaluable for determining its structure when bound to a biological target, such as an enzyme.

By co-crystallizing this compound with its target protein, researchers can obtain a detailed atomic-level view of the ligand-protein complex. This information reveals the precise binding mode of the dipeptide, including the specific amino acid residues of the protein that are involved in interactions, the hydrogen bonding network, and any conformational changes that occur in either the ligand or the protein upon binding.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to complement experimental data and to provide predictive insights into the behavior of molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be used to predict its binding mode within the active site of a target protein.

The process involves generating a multitude of possible conformations of the dipeptide and positioning them within the binding pocket of the protein. A scoring function is then used to estimate the binding affinity for each pose, with the highest-scoring poses representing the most likely binding modes. These predictions can guide further experimental work, such as site-directed mutagenesis, to validate the key interactions identified in the simulation.

Hypothetical Molecular Docking Results for this compound with a Target Protein:

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp122, Arg150, Tyr201 |

| Hydrogen Bonds | Carboxylate with Arg150; Amide with Asp122 |

| Hydrophobic Interactions | Phenyl ring with Tyr201; Leucine side chain with hydrophobic pocket |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational landscape of molecules like this compound. eie.grresearchgate.netnih.govacs.org By simulating the atomic motions over time, MD provides a detailed picture of the molecule's flexibility, preferred shapes (conformations), and interactions with its environment, such as water.

Detailed all-atom MD simulations of dipeptides similar to this compound have been performed to understand their conformational, dynamical, and structural properties at a molecular level. eie.grresearchgate.netnih.govacs.org These simulations typically model the peptide in an aqueous solution to mimic physiological conditions. The GROMACS software package is often utilized for such simulations, employing force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to define the interactions between atoms. The peptide is placed in a simulation box filled with water molecules, and the system's energy is minimized to remove any unfavorable contacts before the simulation begins. The simulation then proceeds by integrating Newton's laws of motion for each atom, allowing the molecule to move and explore different conformations.

One key aspect investigated through MD simulations is the self-assembly propensity of dipeptides. eie.grresearchgate.netnih.govacs.org For instance, studies on Phenylalanine-Leucine (Phe-Leu) dipeptides have shown that their tendency to self-assemble is influenced by their sequence and geometry. eie.grresearchgate.netnih.govacs.org The potential of mean force (PMF) can be calculated from MD simulations to quantify the interaction strength between molecules and predict their likelihood of aggregation.

The conformational ensemble of this compound, which is the collection of all the different shapes the molecule can adopt, is thoroughly explored in these simulations. Analysis of the simulation trajectories can reveal the most stable conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets.

Table 1: Representative MD Simulation Parameters for a Dipeptide System

| Parameter | Value |

|---|---|

| Software | GROMACS |

| Force Field | OPLS-AA |

| Solvent Model | SPC/E |

| Simulation Box | Cubic, 5.0 x 5.0 x 5.0 nm |

| Temperature | 300 K |

| Pressure | 1 bar |

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Reaction Mechanisms

To study chemical reactions involving this compound, such as its metabolism by an enzyme, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. rsc.orgtandfonline.commdpi.comacs.org QM/MM methods allow for the accurate modeling of bond-breaking and bond-forming events within a large biological system like an enzyme-substrate complex. mdpi.comnih.gov

In a QM/MM simulation, the part of the system where the reaction occurs (e.g., the this compound molecule and the key amino acid residues in the enzyme's active site) is treated with a high-level QM method, which provides a very accurate description of the electronic structure. acs.orgnih.gov The rest of the system, including the bulk of the enzyme and the surrounding solvent, is treated with a more computationally efficient MM force field. mdpi.comacs.orgnih.gov This hybrid approach provides a balance between accuracy and computational cost, making it feasible to study complex enzymatic reactions. rsc.orgtandfonline.com

For example, QM/MM studies on peptidases, enzymes that cleave peptide bonds, have elucidated detailed reaction mechanisms. mdpi.com These studies can identify the transition states of the reaction and calculate the energy barriers, providing insights into the catalytic efficiency of the enzyme. rsc.org In the context of this compound, QM/MM simulations could be used to investigate its hydrolysis by a specific protease, revealing the step-by-step mechanism of peptide bond cleavage.

Table 2: Example of a QM/MM Partitioning Scheme for an Enzyme-Substrate Complex

| System Component | Computational Method |

|---|---|

| Substrate (this compound) | QM (e.g., B3LYP/6-31G*) |

| Enzyme Active Site Residues | QM (e.g., B3LYP/6-31G*) |

| Remainder of the Enzyme | MM (e.g., CHARMM27) |

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) for Binding Affinities

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are powerful computational methods used to calculate the relative binding affinities of different ligands to a protein target. These methods are based on statistical mechanics and are often used in drug discovery to predict how modifications to a molecule will affect its binding potency.

In the context of this compound, FEP or TI could be used to predict the binding affinity of a series of its analogs to a specific receptor. The calculation involves creating a "thermodynamic cycle" that connects the binding of two different ligands to the same receptor. By simulating the non-physical "alchemical" transformation of one ligand into another, both in the free state and when bound to the receptor, the difference in binding free energy (ΔΔG) can be calculated.

These calculations are computationally intensive but can provide highly accurate predictions of binding affinities, often with an accuracy of within 1 kcal/mol. This information is invaluable for guiding the design of more potent and selective analogs of this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govcreative-biolabs.comdovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the structure of the target's binding site. creative-biolabs.comnih.gov

For this compound, a pharmacophore model could be developed based on its known interactions with a receptor. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.combenthamdirect.com This allows for the rapid identification of new molecules that have a high probability of binding to the same target as this compound.

Virtual screening can significantly accelerate the drug discovery process by prioritizing a smaller number of promising compounds for experimental testing. mdpi.com This approach has been successfully used to discover novel modulators for a wide range of biological targets.

Table 3: Common Pharmacophore Features

| Feature | Description |

|---|---|

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen atom to form a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar region of the molecule. |

| Aromatic (AR) | An aromatic ring system. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

High-Throughput Screening (HTS) in Discovery of this compound Modulators

High-Throughput Screening (HTS) is an experimental approach that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate the activity of a biological target. creative-peptides.comacs.org HTS is a cornerstone of modern drug discovery and can be used to identify novel activators or inhibitors of a target of interest. acs.org

In the search for modulators of this compound's biological activity, an HTS assay would first need to be developed. nuvisan.com This assay would be designed to measure a specific biological response that is affected by this compound. For example, if this compound binds to a receptor and triggers a downstream signaling event, the HTS assay could be designed to measure the level of that signal.

Once a robust HTS assay is established, large libraries of chemical compounds can be screened in a highly automated fashion. creative-peptides.com The results of the screen are then analyzed to identify "hits," which are compounds that show significant activity in the assay. These hits are then subjected to further testing and optimization to confirm their activity and assess their potential as therapeutic agents.

Analytical Techniques for Purity and Identity Confirmation (e.g., Mass Spectrometry, HPLC)

The purity and identity of this compound are critical for its use in research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques that are routinely used for this purpose.

HPLC is a chromatographic technique that separates the components of a mixture based on their differential interactions with a stationary phase. For a peptide like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity of the sample can be determined by analyzing the resulting chromatogram, with a single, sharp peak indicating a high degree of purity.

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It can be used to determine the molecular weight of this compound with high accuracy, thus confirming its identity. When coupled with fragmentation techniques (tandem MS or MS/MS), mass spectrometry can also provide information about the amino acid sequence of the peptide.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine-Leucine |

| Leucine-Phenylalanine |

Research Directions and Potential Applications in Biomedical Science

Explorations in Targeted Enzyme Inhibition for Therapeutic Research

The investigation of N-carboxymethyl dipeptides as enzyme inhibitors has yielded significant insights into the catalytic mechanisms of metalloproteases. A pivotal study in this area explored the binding of N-carboxymethyl dipeptide inhibitors to thermolysin, a zinc-containing metalloendopeptidase, through X-ray crystallography. nih.govacs.orgnih.gov This research revealed that these compounds act as a novel class of transition-state analogs for zinc peptidases. nih.govacs.org

In the crystalline structure of the thermolysin-inhibitor complex, the N-carboxymethyl group of the dipeptide binds directly to the active site zinc ion in a bidentate fashion, with both carboxylate oxygens coordinating the metal. nih.gov This pentacoordination of the zinc ion is a key feature of the inhibitory mechanism and mimics the presumed transition state of peptide hydrolysis. nih.gov The geometry of the bound inhibitor shares several features with the tetrahedral intermediate formed during the enzymatic reaction, providing strong support for a catalytic mechanism involving a pentacoordinate zinc intermediate. nih.gov

Furthermore, the study highlighted the interaction between the α-amino group of the inhibitor and the glutamate-143 residue of thermolysin. nih.gov This observation suggests a role for this residue in proton transfer during the catalytic process, where it may accept a proton from a water molecule and subsequently donate it to the nitrogen of the scissile peptide bond. nih.gov The insights gained from the binding of N-carboxymethyl dipeptides to thermolysin have been extrapolated to suggest similar mechanisms for other zinc metalloproteases, such as carboxypeptidase A. nih.govresearchgate.netnih.gov

| Enzyme | Inhibitor Class | Key Binding Interactions | Implied Mechanism of Inhibition |

| Thermolysin | N-Carboxymethyl Dipeptide | Bidentate coordination of the carboxymethyl group to the active site zinc ion. | Transition-state analog, mimicking the pentacoordinate intermediate of peptide hydrolysis. |

Investigation of Carboxymethyl-phe-leu-OH in Metabolic Pathway Regulation Research

While direct studies on the role of this compound in metabolic pathway regulation are limited, research into structurally related molecules offers intriguing possibilities. For instance, N-lactoyl-phenylalanine (Lac-Phe), another N-acylated amino acid derivative, has been identified as a significant metabolic regulator and biomarker. researchgate.net This suggests that modifications to the N-terminus of amino acids can impart novel biological activities, including the ability to influence metabolic pathways.

The accumulation of phenylalanine is a hallmark of the inherited metabolic disorder phenylketonuria (PKU), which leads to disturbances in multiple metabolic pathways, including those of other amino acids like tyrosine, tryptophan, valine, and leucine (B10760876). nih.govnih.gov The study of phenylalanine metabolites and their impact on cellular processes is crucial for understanding the pathophysiology of such diseases.

Given that this compound is composed of phenylalanine and leucine, its potential to interact with pathways involving these amino acids is a logical area for future investigation. The carboxymethyl group could influence its recognition by transporters and enzymes, potentially modulating metabolic fluxes. Further metabolomic analyses are required to determine if this compound or its metabolites can act as signaling molecules or regulators within metabolic networks, similar to what has been observed for other modified amino acids. nih.gov

Advancing Diagnostic Research through this compound Based Probes